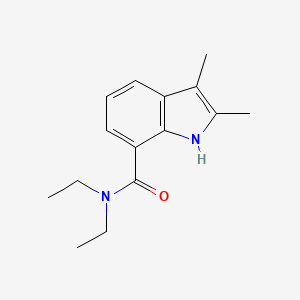
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide, also known as Ipraclopride, is a selective antagonist for the dopamine D2 receptor. It is commonly used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions.
Applications De Recherche Scientifique
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide is widely used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It is used as a tool to investigate the function of dopamine D2 receptors in the brain, including their involvement in addiction, movement disorders, and psychiatric disorders such as schizophrenia. N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide is also used to study the effects of drugs that target the dopaminergic system, such as antipsychotics and stimulants.
Mécanisme D'action
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide acts as a selective antagonist for the dopamine D2 receptor. It binds to the receptor and blocks the binding of dopamine, preventing its downstream effects. This results in a decrease in dopamine signaling in the brain, which can have various effects depending on the specific brain region and physiological context.
Biochemical and Physiological Effects
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide has been shown to have various biochemical and physiological effects in animal and human studies. It has been shown to decrease the release of dopamine in the striatum, a brain region involved in movement and reward. It has also been shown to decrease the activity of dopaminergic neurons in the ventral tegmental area, a brain region involved in motivation and reward. These effects can lead to changes in behavior, such as decreased locomotor activity and decreased sensitivity to rewards.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide in lab experiments is its selectivity for the dopamine D2 receptor, which allows for specific targeting of this receptor without affecting other receptors or neurotransmitters. However, one limitation is that its effects can vary depending on the specific brain region and physiological context, which can make interpretation of results more complex.
Orientations Futures
There are many future directions for research involving N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide. One direction is to further investigate the role of dopamine D2 receptors in addiction and psychiatric disorders, and to develop new treatments targeting these receptors. Another direction is to explore the effects of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide in different brain regions and physiological contexts, and to investigate its potential as a tool for studying other neurotransmitter systems. Additionally, there is potential for the development of new analogs or derivatives of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide with improved selectivity or efficacy.
Méthodes De Synthèse
The synthesis of N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide involves the reaction of 2,3-dimethylindole with diethylamine and ethyl chloroformate. The resulting product is then reacted with 7-amino-4-methylcoumarin to form N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide. The purity of the synthesized compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-17(6-2)15(18)13-9-7-8-12-10(3)11(4)16-14(12)13/h7-9,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBMMOXGHRVQPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=C1NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2,3-dimethyl-1H-indole-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)




![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)
![1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)

![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylbenzamide](/img/structure/B7538730.png)
![N-[3-(1,3,4-oxadiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7538738.png)